molecular formula C26H27N5O2 B2926293 5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-78-9

5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2926293
CAS No.: 1040648-78-9
M. Wt: 441.535
InChI Key: NACPUFPNMKCLKC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridinone class, characterized by a fused pyrazole-pyridinone core. Its structure includes a 4-phenethylpiperazine-1-carbonyl group at position 7, a methyl group at position 5, and a phenyl group at position 2.

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-28-18-22(24-23(19-28)26(33)31(27-24)21-10-6-3-7-11-21)25(32)30-16-14-29(15-17-30)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACPUFPNMKCLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridin-3(5H)-one core[_{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3 ...](https://www.smolecule.com/products/s3214719). This can be achieved through a cyclization reaction involving appropriate precursors such as phenylhydrazine and a suitable pyridine derivative[{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 ...{{{CITATION{{{_2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 ....

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity[_{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3 ...](https://www.smolecule.com/products/s3214719). This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product[{{{CITATION{{{_2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 .... Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may interact with biological targets, making it useful in studying molecular interactions.

  • Industry: : Its properties may be exploited in materials science for the creation of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[4,3-c]pyridin-3(5H)-one Core

The following compounds share the pyrazolo[4,3-c]pyridin-3(5H)-one scaffold but differ in substituents:

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight Key Features
Target Compound 4-Phenethylpiperazine-1-carbonyl Not Provided Not Provided Phenethyl group enhances lipophilicity
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 4-(2-Propylpentanoyl)piperazine-1-carbonyl C₂₈H₃₇N₅O₃ 491.6 Branched alkyl chain for steric bulk
5-Methyl-2-phenyl-7-(4-(m-tolylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 4-(m-Tolylacetyl)piperazine-1-carbonyl C₂₇H₂₇N₅O₃ 469.5 Aromatic acetyl group for π-π interactions
Ethyl 4-(5-methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate Ethyl carboxylate piperazine C₂₁H₂₃N₅O₄ 409.4 Ester group for improved solubility

Key Observations :

  • The phenethyl group in the target compound may enhance membrane permeability compared to the ethyl carboxylate in .
  • 2-Propylpentanoyl in adds steric bulk, which might reduce metabolic clearance but increase molecular weight.

Analogs with Related Heterocyclic Cores

Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1) :
    • Molecular Formula: C₁₇H₂₀N₄O₂
    • Features: Ethoxyphenyl and propyl groups; used in PDE inhibition studies.
Pyrazolo[1,5-a]pyrimidines
  • 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one : Molecular Formula: C₁₉H₁₅F₃N₆O₂ Features: Trifluoromethyl group for metabolic stability; diazenyl group for photochemical activity.

Comparison with Target Compound :

  • The target compound’s pyridinone core differs from pyrimidinone or pyrimidine cores in , likely altering electronic properties and binding affinities.

Biological Activity

5-Methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C27H32N2O6
  • Molecular Weight: 480.6 g/mol
  • CAS Number: 2171287-99-1

The compound features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities including anti-inflammatory and analgesic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of phenethylpiperazine derivatives with pyrazolone intermediates. The detailed synthetic pathway is crucial for ensuring the purity and efficacy of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolone derivatives, including similar compounds to 5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. These studies indicate significant activity against both gram-positive and gram-negative bacteria. For example, a study highlighted that modifications in the pyrazolone structure could enhance antimicrobial efficacy .

Anticancer Properties

Research has also focused on the anticancer potential of related compounds. Pyrazolo derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain pyrazolo compounds could selectively target cancer cells while sparing normal cells .

Neuropharmacological Effects

The influence of this compound on the central nervous system has been investigated, particularly its interaction with neurotransmitter systems. The phenethylpiperazine moiety is known to exhibit serotonin receptor modulation, which may contribute to anxiolytic and antidepressant effects. Case studies have reported improvements in anxiety-related behaviors in animal models treated with similar compounds .

The biological activity of 5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is believed to arise from its ability to interact with various receptors:

  • Serotonin Receptors: Potential modulation leading to mood enhancement.
  • Dopamine Receptors: Implications for antipsychotic activity.

These interactions suggest a multifaceted mechanism where the compound may exert both neuroprotective and therapeutic effects.

Data Summary

Activity Effect Reference
AntimicrobialSignificant activity against bacteria
AnticancerInhibits cancer cell proliferation
NeuropharmacologicalAnxiolytic effects in animal models

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